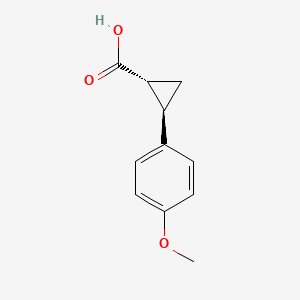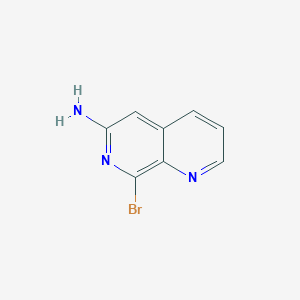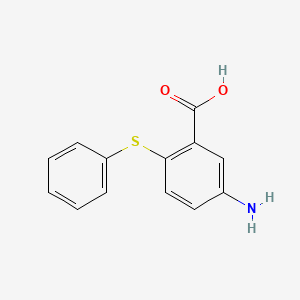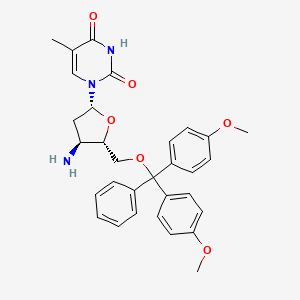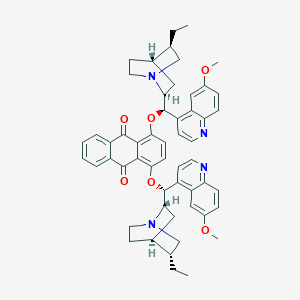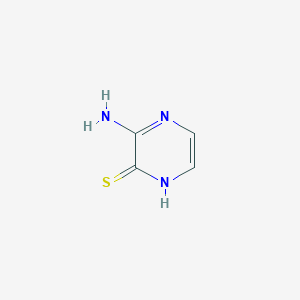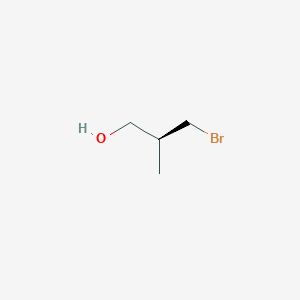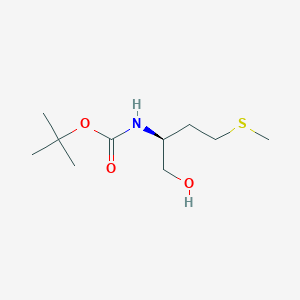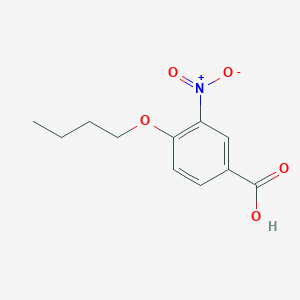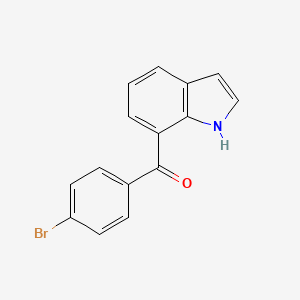
(4-溴苯基)(1H-吲哚-7-基)甲酮
描述
(4-bromophenyl)(1H-indol-7-yl)methanone is a useful research compound. Its molecular formula is C15H10BrNO and its molecular weight is 300.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-bromophenyl)(1H-indol-7-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-bromophenyl)(1H-indol-7-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
(4-bromophenyl)(1H-indol-7-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets, leading to changes that result in these biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
生化分析
Cellular Effects
The effects of (4-Bromophenyl)(1H-indol-7-yl)methanone on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to affect the proliferation and differentiation of cells, which suggests that (4-Bromophenyl)(1H-indol-7-yl)methanone may have similar effects
Molecular Mechanism
The molecular mechanism of action of (4-Bromophenyl)(1H-indol-7-yl)methanone involves its interaction with biomolecules at the molecular level. This compound is believed to exert its effects through binding interactions with enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. The indole structure of the compound allows it to interact with various molecular targets, which can result in diverse biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Bromophenyl)(1H-indol-7-yl)methanone can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies on indole derivatives have shown that these compounds can be stable under certain conditions but may degrade over time, affecting their efficacy . Long-term studies are needed to understand the temporal effects of (4-Bromophenyl)(1H-indol-7-yl)methanone.
Dosage Effects in Animal Models
The effects of (4-Bromophenyl)(1H-indol-7-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it could cause toxic or adverse effects. Indole derivatives have been shown to have a threshold effect, where the biological activity changes significantly with dosage . Detailed studies are required to determine the optimal dosage and potential toxic effects of (4-Bromophenyl)(1H-indol-7-yl)methanone.
Metabolic Pathways
(4-Bromophenyl)(1H-indol-7-yl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The indole structure of the compound allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of (4-Bromophenyl)(1H-indol-7-yl)methanone within cells and tissues are essential for its biological activity. This compound may interact with transporters and binding proteins that facilitate its movement and localization within the cell. Indole derivatives have been shown to accumulate in specific tissues, which suggests that (4-Bromophenyl)(1H-indol-7-yl)methanone may have similar distribution patterns .
Subcellular Localization
The subcellular localization of (4-Bromophenyl)(1H-indol-7-yl)methanone can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The indole structure of the compound allows it to interact with various subcellular components, influencing its localization and activity .
准备方法
Industrial Production Methods
化学反应分析
Types of Reactions
(4-bromophenyl)(1H-indol-7-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
相似化合物的比较
Similar Compounds
- (3-bromo-1H-indol-6-yl)(4-bromophenyl)methanone
- (4-bromophenyl)(1H-indol-3-yl)methanone
- (4-bromophenyl)(1H-indol-5-yl)methanone
Uniqueness
(4-bromophenyl)(1H-indol-7-yl)methanone is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes .
属性
IUPAC Name |
(4-bromophenyl)-(1H-indol-7-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXKQFMCSXIADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451889 | |
| Record name | (4-Bromophenyl)(1H-indol-7-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91714-50-0 | |
| Record name | 7-(4-Bromobenzoyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Bromophenyl)(1H-indol-7-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-BROMOBENZOYL)INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK5ZL5ZP93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the key structural features of (4-bromophenyl)(1H-indol-7-yl)methanone as revealed by the study?
A1: The study elucidated the crystal structure of (4-bromophenyl)(1H-indol-7-yl)methanone, highlighting several key features:
- Dimer formation: In its crystal form, the molecules of this compound are arranged in pairs, forming centrosymmetric dimers. This arrangement is stabilized by N—H⋯O hydrogen bonds between the molecules. []
- Bond angle influence: The bond angles within the benzene ring are influenced by the presence of both the bromine and the ketone substituents. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


